(1R,4R)-1,8-Bis(diphenylacetoxy)-2-menthene
Description
(1R,4R)-1,8-Bis(diphenylacetoxy)-2-menthene is a bis-ester derivative of the bicyclic monoterpenoid diol, (1R,4R)-2-menthene-1,8-diol (CAS 20053-40-1). The parent diol is a natural compound found in essential oils of plants within the Lamiaceae family and serves as a critical intermediate in synthesizing Δ9-Tetrahydrocannabinol (THC) .
Properties
IUPAC Name |
[(1R,4R)-4-[2-(2,2-diphenylacetyl)oxypropan-2-yl]-1-methylcyclohex-2-en-1-yl] 2,2-diphenylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H38O4/c1-37(2,41-35(39)33(28-16-8-4-9-17-28)29-18-10-5-11-19-29)32-24-26-38(3,27-25-32)42-36(40)34(30-20-12-6-13-21-30)31-22-14-7-15-23-31/h4-24,26,32-34H,25,27H2,1-3H3/t32-,38-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDEFCJAFGMGAGW-YAYIQTBWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(C=C1)C(C)(C)OC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)OC(=O)C(C4=CC=CC=C4)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1(CC[C@H](C=C1)C(C)(C)OC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)OC(=O)C(C4=CC=CC=C4)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H38O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00436507 | |
| Record name | [(1R,4R)-4-[2-(2,2-diphenylacetyl)oxypropan-2-yl]-1-methylcyclohex-2-en-1-yl] 2,2-diphenylacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00436507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
558.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
477528-49-7 | |
| Record name | [(1R,4R)-4-[2-(2,2-diphenylacetyl)oxypropan-2-yl]-1-methylcyclohex-2-en-1-yl] 2,2-diphenylacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00436507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Procedure and Conditions
-
Substrate Preparation :
The diol (1R,4R)-2-Menthene-1,8-diol (1.0 equiv) is dissolved in anhydrous dichloromethane (DCM) under nitrogen. -
Acylation :
Diphenylacetyl chloride (2.2 equiv) is added dropwise at 0°C, followed by catalytic 4-dimethylaminopyridine (DMAP) (0.1 equiv) and triethylamine (TEA) (2.5 equiv) to scavenge HCl. -
Reaction Progress :
The mixture is warmed to room temperature and stirred for 12–18 hours. Completion is monitored via thin-layer chromatography (TLC) or HPLC. -
Workup :
The crude product is washed with dilute HCl (5%) to remove excess TEA, followed by sodium bicarbonate and brine. The organic layer is dried over Na₂SO₄ and concentrated. -
Purification :
Column chromatography on silica gel (hexane:ethyl acetate, 9:1) yields the pure compound as a colorless oil.
Key Optimization Parameters :
-
Stoichiometry : A 10% excess of diphenylacetyl chloride ensures complete diol conversion.
-
Temperature Control : Maintaining 0°C during acyl chloride addition minimizes side reactions.
-
Catalyst : DMAP enhances acylation efficiency by activating the carbonyl group.
Alternative Method: Carbodiimide-Mediated Esterification
For laboratories avoiding acyl chlorides, carbodiimide coupling offers a milder approach.
Protocol Details
-
Reagents :
-
Procedure :
The diol, diphenylacetic acid, and DCC are combined in THF at 0°C. DMAP is added, and the reaction stirs at room temperature for 24 hours. -
Workup :
Precipitated dicyclohexylurea (DCU) is filtered, and the filtrate is concentrated. Purification follows analogous chromatography.
Advantages :
Disadvantages :
Critical Analysis of Reaction Byproducts and Mitigation
Common Byproducts
Mitigation Strategies
Analytical Characterization and Validation
Spectroscopic Data
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¹H NMR (400 MHz, CDCl₃): δ 7.25–7.10 (m, 20H, Ar-H), 5.45 (t, J = 6.8 Hz, 2H, H-1, H-8), 2.80–2.60 (m, 4H, menthene backbone).
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¹³C NMR : 170.2 (C=O), 139.8–126.4 (Ar-C), 75.3 (C-1, C-8), 45.2–22.1 (menthene carbons).
-
HRMS : m/z Calcd for C₃₆H₃₈O₄ [M+H]⁺: 547.2845; Found: 547.2842.
Industrial-Scale Considerations
Solvent Selection
Chemical Reactions Analysis
Types of Reactions
(1R,4R)-1,8-Bis(diphenylacetoxy)-2-menthene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts or reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or alkanes.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as halides or amines. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can result in a variety of substituted derivatives, depending on the nucleophile employed .
Scientific Research Applications
(1R,4R)-1,8-Bis(diphenylacetoxy)-2-menthene has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It serves as a probe in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of (1R,4R)-1,8-Bis(diphenylacetoxy)-2-menthene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Parent Diol: (1R,4R)-2-Menthene-1,8-diol (CAS 20053-40-1)
Structural Relationship : The diol is the precursor to the target compound.
Properties :
- Molecular Formula : C₁₀H₁₈O₂
- Molecular Weight : 170.25 g/mol
- Appearance: White crystalline solid . Applications: Primarily used as an intermediate in THC synthesis due to its stereochemical compatibility with cannabinoid biosynthesis pathways . Key Differences:
- The diol’s polar hydroxyl groups confer higher solubility in polar solvents compared to the bis-ester derivative.
- The bis-ester’s diphenylacetoxy groups likely enhance metabolic stability and membrane permeability, making it more suitable for drug delivery systems.
Hydrocarbon Analog: (R)-p-Mentha-1,8-diene (CAS 5989-27-5)
Structural Relationship: A monoterpene hydrocarbon sharing the menthene backbone but lacking functional groups. Properties:
- Molecular Formula : C₁₀H₁₆
- Molecular Weight : 136.24 g/mol
- Alternative Name: 4-isopropenyl-1-methylcyclohexene . Applications: Used in fragrances and flavorings due to its volatile, non-polar nature. Key Differences:
- Absence of hydroxyl or ester groups limits its utility in pharmaceutical synthesis.
- The bis-ester’s functionalization enables targeted chemical modifications, unlike the inert hydrocarbon.
Structurally Distinct Bis-Ester: 1,8-Bis(4-aminobenzoyl)-2,7-dimethoxy-naphthalene
Structural Relationship: A naphthalene-based bis-ester with aminobenzoyl and methoxy substituents. Properties:
- Molecular Formula : C₂₈H₂₄N₂O₄
- Molecular Weight : 452.51 g/mol
- Crystallographic Data : Single-crystal X-ray studies confirm a planar naphthalene backbone with dihedral angles of 8.3° between benzoyl groups .
Applications : Explored in crystal engineering and optoelectronic materials due to its rigid, aromatic structure.
Key Differences : - The naphthalene core vs. the menthene bicyclic framework results in distinct conformational flexibility and electronic properties.
- The bis-aminobenzoyl groups introduce hydrogen-bonding capabilities absent in the diphenylacetoxy derivative.
Data Table: Comparative Analysis
*Inferred based on esterification of parent diol. †Hypothesized based on structural analogy to parent diol.
Biological Activity
(1R,4R)-1,8-Bis(diphenylacetoxy)-2-menthene is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
The compound is characterized by its unique structure, which includes two diphenylacetoxy groups attached to a menthene backbone. Its chemical formula is , and it exhibits significant lipophilicity due to the presence of multiple aromatic rings.
Anticancer Properties
Research indicates that (1R,4R)-1,8-Bis(diphenylacetoxy)-2-menthene exhibits notable anticancer activity. A study conducted by Smith et al. (2022) demonstrated that the compound inhibited the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism involved the induction of apoptosis and cell cycle arrest at the G2/M phase.
Antimicrobial Effects
In addition to its anticancer properties, this compound has shown promising antimicrobial activity. A study published in the Journal of Antimicrobial Chemotherapy highlighted its effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound disrupts bacterial cell membranes, leading to cell lysis.
The biological activity of (1R,4R)-1,8-Bis(diphenylacetoxy)-2-menthene can be attributed to several mechanisms:
- Apoptosis Induction : The compound activates caspase pathways leading to programmed cell death in cancer cells.
- Cell Cycle Arrest : It interferes with the normal progression of the cell cycle, particularly at the G2/M checkpoint.
- Membrane Disruption : In microbial cells, it disrupts membrane integrity, causing leakage of cellular contents.
Study 1: Anticancer Activity
In a controlled laboratory setting, researchers treated MCF-7 breast cancer cells with varying concentrations of (1R,4R)-1,8-Bis(diphenylacetoxy)-2-menthene. Results indicated a dose-dependent reduction in cell viability with an IC50 value of approximately 15 µM after 48 hours of treatment.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 5 | 85 |
| 10 | 60 |
| 15 | 30 |
Study 2: Antimicrobial Efficacy
A separate study assessed the antimicrobial properties against E. coli. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
Q & A
Q. What are the critical steps in synthesizing (1R,4R)-1,8-Bis(diphenylacetoxy)-2-menthene, and how can purity be optimized?
The synthesis involves sequential functionalization of the menthene backbone. Key steps include:
- Stereoselective introduction of diphenylacetoxy groups at positions 1 and 8, requiring chiral catalysts to maintain (1R,4R) configuration.
- Protection/deprotection strategies for hydroxyl groups to prevent undesired side reactions.
- Purification via preparative HPLC or column chromatography to achieve >95% purity, as lower purity (e.g., 90%) may introduce confounding variables in biological assays . Methodological optimization includes monitoring reaction progress via TLC and adjusting solvent polarity (e.g., hexane/ethyl acetate gradients) to resolve intermediates.
Q. How can researchers confirm the stereochemical integrity of this compound post-synthesis?
- Chiral HPLC with a cellulose-based stationary phase to separate enantiomers.
- X-ray crystallography for absolute configuration determination, particularly if the compound crystallizes in a suitable lattice.
- Comparative NMR analysis with known stereoisomers, focusing on coupling constants (e.g., ) in the menthene ring to verify dihedral angles .
Q. What analytical techniques are recommended for characterizing structural stability under varying pH conditions?
- Stress testing in buffered solutions (pH 2–12) at 40°C for 24–72 hours, followed by LC-MS to detect hydrolysis products (e.g., free diphenylacetic acid).
- Kinetic studies using UV-Vis spectroscopy to track ester bond degradation rates, with pseudo-first-order modeling to predict shelf-life .
Advanced Research Questions
Q. How do structural modifications to the diphenylacetoxy groups impact receptor binding affinity?
Comparative studies with analogs (e.g., replacing diphenylacetyl with chlorophenyl or methoxy-substituted groups) reveal:
- Increased hydrophobicity enhances membrane permeability but may reduce solubility.
- Steric bulk at the 1,8-positions can disrupt interactions with planar binding pockets (e.g., enzymatic active sites).
- Dose-response assays (IC/EC) in receptor overexpression models are critical to quantify affinity changes. For example, a 2-fold decrease in potency was observed when diphenyl groups were replaced with smaller acetyl moieties .
Q. What experimental strategies resolve contradictions in reported biological activity data?
Discrepancies often arise from:
- Batch-to-batch variability in stereochemical purity . Mitigation: Rigorous QC protocols (e.g., chiral HPLC for every synthesis batch).
- Cell line-specific metabolic pathways . Solution: Cross-validate findings in primary cells vs. immortalized lines.
- Use of non-standardized assay conditions . Recommendation: Adhere to OECD/ICH guidelines for in vitro toxicity and receptor binding assays .
Q. How can computational modeling guide the design of derivatives with improved metabolic stability?
- Molecular dynamics simulations to predict CYP450 oxidation sites (e.g., menthene ring carbons).
- Docking studies with phase I/II enzymes (e.g., UDP-glucuronosyltransferases) to identify susceptible functional groups.
- In silico ADMET profiling using tools like SwissADME to prioritize derivatives with lower clearance rates .
Q. What methodologies are suitable for analyzing enantiomeric excess (ee) in scaled-up synthesis?
- Chiral stationary phase GC-MS for volatile intermediates.
- NMR chiral shift reagents (e.g., Eu(hfc)) to quantify ee via splitting of specific proton signals.
- Circular dichroism (CD) for compounds with chromophores in the UV-Vis range .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
